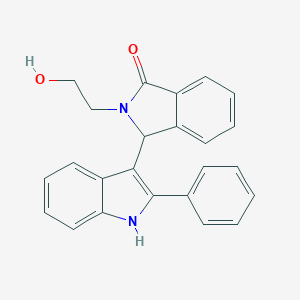
3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid, also known as DPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. DPA belongs to a class of compounds known as pyridinecarboxylic acids, which are characterized by their ability to bind to specific receptors in the body and affect various physiological processes.
Mécanisme D'action
The exact mechanism of action of 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory processes in the brain. 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid has also been shown to increase the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid has been shown to have a number of biochemical and physiological effects, including the ability to enhance learning and memory processes, improve cognitive function, and reduce anxiety and depression. It has also been shown to have neuroprotective effects, protecting against damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid in lab experiments is its ability to selectively modulate the NMDA receptor, which is involved in a wide range of physiological processes. However, one limitation of using 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid is that it can be difficult to obtain in large quantities and may be expensive.
Orientations Futures
There are several potential future directions for research on 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid, including further studies on its mechanism of action and its potential applications in the treatment of neurological and psychiatric disorders. Additionally, there is interest in developing new synthetic methods for producing 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid and other related compounds, as well as exploring the potential of 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid as a tool for studying the NMDA receptor and other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid involves several steps, including the reaction of pyridine-3-carboxylic acid with methyl acrylate, followed by reduction with lithium aluminum hydride and subsequent oxidation with potassium permanganate. The resulting compound is then treated with acetic anhydride to yield 3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid.
Applications De Recherche Scientifique
3,3-Dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid has been studied extensively for its potential applications in scientific research, particularly in the fields of neurobiology and pharmacology. It has been shown to bind to specific receptors in the brain and affect various physiological processes, including neurotransmitter release and synaptic plasticity.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3,3-dimethyl-5-oxo-5-(pyridin-3-ylamino)pentanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,7-11(16)17)6-10(15)14-9-4-3-5-13-8-9/h3-5,8H,6-7H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
SBHJLKXAIFQGMY-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NC1=CN=CC=C1)CC(=O)O |
SMILES canonique |
CC(C)(CC(=O)NC1=CN=CC=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)

![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)
![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)

![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)
![2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B276898.png)


